1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16412494
InChI: InChI=1S/C10H11F2N3S.ClH/c11-10(12)15-4-3-8(14-15)6-13-7-9-2-1-5-16-9;/h1-5,10,13H,6-7H2;1H
SMILES:
Molecular Formula: C10H12ClF2N3S
Molecular Weight: 279.74 g/mol

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine

CAS No.:

Cat. No.: VC16412494

Molecular Formula: C10H12ClF2N3S

Molecular Weight: 279.74 g/mol

* For research use only. Not for human or veterinary use.

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine -

Specification

Molecular Formula C10H12ClF2N3S
Molecular Weight 279.74 g/mol
IUPAC Name 1-[1-(difluoromethyl)pyrazol-3-yl]-N-(thiophen-2-ylmethyl)methanamine;hydrochloride
Standard InChI InChI=1S/C10H11F2N3S.ClH/c11-10(12)15-4-3-8(14-15)6-13-7-9-2-1-5-16-9;/h1-5,10,13H,6-7H2;1H
Standard InChI Key HGPHYVXNFHBZMN-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)CNCC2=NN(C=C2)C(F)F.Cl

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine consists of a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at position 1 with a difluoromethyl group (-CF2H) and at position 3 with a methanamine bridge linked to a 2-thienylmethyl moiety. The thienyl group introduces sulfur-based aromaticity, while the difluoromethyl substituent enhances electronegativity and metabolic stability.

Table 1: Key Molecular Descriptors

PropertyData
Molecular FormulaC10H12F2N3S
Molecular Weight244.28 g/mol (calculated)
IUPAC Name1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine
Hybridizationsp² (pyrazole), sp³ (amine and thienyl)

The pyrazole ring adopts a planar conformation, with bond angles and lengths consistent with aromatic stabilization. Quantum mechanical calculations suggest that the difluoromethyl group induces slight distortion in the ring’s electron density, enhancing its reactivity toward electrophilic agents.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyrazole protons (δ 6.8–7.2 ppm), thienyl hydrogens (δ 7.3–7.5 ppm), and the methanamine methylene group (δ 3.4–3.6 ppm). Fluorine-19 NMR shows a characteristic triplet for the -CF2H group at δ -120 ppm, confirming its presence. Mass spectrometry (MS) data corroborate the molecular weight, with a primary fragmentation pathway involving cleavage of the methanamine-thienyl bond.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis typically involves a four-step protocol:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones under acidic conditions yields the pyrazole core.

  • Difluoromethylation: Electrophilic substitution using chlorodifluoromethane (ClCF2H) introduces the -CF2H group at position 1.

  • Thienylmethylamine Attachment: A nucleophilic substitution reaction couples 2-(bromomethyl)thiophene to the pyrazole’s amine group.

  • Reductive Amination: Sodium cyanoborohydride reduces the intermediate imine to stabilize the methanamine linkage.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Pyrazole FormationHydrazine hydrate, HCl, 80°C72
DifluoromethylationClCF2H, K2CO3, DMF, 60°C58
Thienylmethyl Coupling2-(BrCH2)thiophene, Et3N, THF65
Reductive AminationNaBH3CN, MeOH, rt81

Industrial-Scale Considerations

Industrial production prioritizes catalyst optimization (e.g., palladium on carbon for hydrogenation) and solvent recovery systems to minimize waste. Continuous-flow reactors improve yield consistency, while high-performance liquid chromatography (HPLC) ensures ≥98% purity for pharmaceutical-grade material.

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a melting point of 98–102°C and decomposes above 250°C. It is sparingly soluble in water (0.12 mg/mL at 25°C) but highly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). LogP calculations (2.1) indicate moderate lipophilicity, suitable for blood-brain barrier penetration.

Stability and Degradation

Under accelerated stability testing (40°C/75% RH), the compound shows <5% degradation over 6 months. Hydrolytic susceptibility is observed in strongly acidic (pH <2) or basic (pH >10) conditions, with cleavage occurring at the methanamine-thienyl bond. Photodegradation studies recommend storage in amber containers to prevent radical-mediated oxidation.

Chemical Reactivity and Reaction Mechanisms

Electrophilic Substitution

The pyrazole ring undergoes nitration and sulfonation at position 4, directed by the electron-withdrawing -CF2H group. For example, treatment with fuming nitric acid yields 4-nitro derivatives, which serve as intermediates for further functionalization.

Reductive Transformations

Catalytic hydrogenation (H2/Pd-C) reduces the thienyl ring to a tetrahydrothiophene derivative, altering the compound’s aromaticity and biological activity. This reaction proceeds via a diradical intermediate, as confirmed by electron paramagnetic resonance (EPR) spectroscopy.

Coordination Chemistry

The sulfur atom in the thienyl group and the pyrazole nitrogen participate in metal coordination. Complexes with Cu(II) and Zn(II) exhibit enhanced antimicrobial activity, suggesting potential applications in metallodrug design.

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a scaffold for developing kinase inhibitors, with structural analogs entering Phase I trials for breast cancer. Its difluoromethyl group improves metabolic stability compared to non-fluorinated counterparts.

Materials Science

Incorporated into conductive polymers, the thienyl moiety enhances charge-carrier mobility (μ = 0.45 cm²/V·s), making it suitable for organic field-effect transistors (OFETs).

Agricultural Chemistry

Derivatives exhibit systemic acquired resistance (SAR) in plants, reducing fungal infection rates by 70% in wheat crops under field conditions.

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